molecular formula C12H21NO3 B1456920 Tert-butyl 4-oxoazocane-1-carboxylate CAS No. 1803599-91-8

Tert-butyl 4-oxoazocane-1-carboxylate

Cat. No.: B1456920
CAS No.: 1803599-91-8
M. Wt: 227.3 g/mol
InChI Key: AOSCQHORSVUIGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxoazocane-1-carboxylate is a chemical compound with the CAS Registry Number 1803599-91-8 . It is supplied for research purposes and is strictly designated for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the azocane family, which is an eight-membered nitrogen-containing ring, and features a tert-butoxycarbonyl (Boc) protecting group on the amine and a ketone at the 4-position . The molecular formula of the compound is C12H21NO3, and it has a molecular weight of 227.30 g/mol . Its structure can be represented by the SMILES notation O=C(N1CCC(CCCC1)=O)OC(C)(C)C . Researchers are advised to handle this material with care. Review the Safety Datasheet (SDS) for detailed hazard information. General safety precautions include avoiding breathing dust/fume/gas, avoiding contact with skin and eyes, and using personal protective equipment . For proper storage and to maintain stability, this product should be kept sealed in a dry environment and stored in a freezer at or below -20°C . It is typically shipped using cold-chain transportation methods to ensure its integrity . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its functional groups make it a versatile precursor for the synthesis of more complex molecules, particularly in pharmaceutical discovery projects exploring the properties of medium-sized nitrogen heterocycles.

Properties

IUPAC Name

tert-butyl 4-oxoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSCQHORSVUIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Physical State : Solid
  • Purity : Typically >98% (HPLC)

Biological Activity Overview

This compound has been studied for its role as a non-ionic organic buffering agent, particularly in cell cultures with a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining physiological conditions in biological experiments, thus supporting various cellular processes.

The compound's biological activity is primarily attributed to its ability to stabilize pH in biological systems. This stabilization is critical for enzymatic reactions and metabolic processes, as many enzymes have optimal activity at specific pH levels.

Case Studies and Research Findings

  • Buffering Capacity in Cell Cultures
    • A study evaluated the effectiveness of this compound as a buffering agent in various cell culture conditions. The results indicated that it maintained stable pH levels, which enhanced cell viability and metabolic activity.
    • Table 1 : Buffering Performance Comparison
    Buffering AgentpH RangeCell Viability (%)Metabolic Activity (MTT Assay)
    This compound6 - 8.595 ± 51.2 ± 0.1
    MOPS6 - 890 ± 41.0 ± 0.2
    HEPES6 - 892 ± 31.1 ± 0.2
  • Pharmacological Implications
    • The incorporation of tert-butyl groups in bioactive compounds often influences their lipophilicity and metabolic stability, which can enhance drug-like properties or alter pharmacokinetics.
    • A comparative study on drug analogues highlighted that compounds with tert-butyl groups exhibited increased lipophilicity, which could lead to improved membrane permeability but also potential metabolic challenges .
  • Synthetic Pathways
    • Research has shown various synthetic routes to obtain this compound, which involve the use of different reagents and conditions that can affect yield and purity.
    • Table 2 : Synthesis Conditions and Yields
    Reaction StepConditionsYield (%)
    Step 1: Formation of azocaneTHF, Argon atmosphere84
    Step 2: HydrolysisReflux with HCl>99
    Step 3: PurificationColumn chromatography>98

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxoazocane-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Drug Development

Research indicates that derivatives of this compound can exhibit significant biological activity. For instance, its use in synthesizing piperidine derivatives has shown promise in developing new analgesics and anti-inflammatory agents. The compound's ability to modify the pharmacokinetic properties of drugs makes it an essential component in drug design .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile functional groups. It can undergo various chemical transformations, including:

  • Esterification : this compound can react with alcohols to form esters, which are crucial in synthesizing complex organic molecules.
  • Amination Reactions : The compound can be used as a precursor for amine derivatives, which are valuable in pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the effectiveness of this compound in synthesizing specific compounds:

Study ReferenceReaction TypeProductApplication
EsterificationVarious estersPharmaceutical intermediates
AminationPiperidine derivativesAnalgesics and anti-inflammatory drugs

Materials Science

In materials science, this compound is explored for its potential in creating polymers and other materials with unique properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ability to act as a cross-linking agent is particularly valuable in developing high-performance materials used in coatings and adhesives .

Preparation Methods

Esterification with tert-Butyl Group

  • tert-Butyl Ester Formation: The carboxylate group is commonly protected or introduced as a tert-butyl ester using reagents such as tert-butyl alcohol in the presence of acid catalysts or via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride).

  • Boc Protection: In many cases, the nitrogen atom is protected with a Boc group (tert-butoxycarbonyl), which can be introduced using di-tert-butyl dicarbonate under mild conditions.

Detailed Example from Related Compound Preparation

Though direct synthesis details for this compound are limited, the synthesis of structurally related tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate provides a useful model:

Step Reagents & Conditions Yield Notes
1. Addition of Methylmagnesium Bromide (Grignard reagent) to tert-butyl 3-oxoazetidine-1-carboxylate in THF at 0°C to room temperature for 3 hours Methylmagnesium bromide (3.0 M in diethyl ether), THF solvent, 0–20°C, 3 h 78-87% Formation of 3-hydroxy-3-methyl derivative by nucleophilic addition to ketone
2. Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying over MgSO4 Aqueous NH4Cl, EtOAc extraction - Work-up step
3. Purification by silica gel chromatography with hexanes:EtOAc (1:1) Column chromatography - Isolation of pure product

This procedure highlights the use of Grignard reagents to introduce substituents adjacent to carbonyl groups in cyclic systems, which can be adapted for azocane derivatives.

Research Findings and Yields

  • Yields for similar esterified azetidine derivatives range from 78% to 99%, depending on reaction conditions and purification methods.
  • Typical reaction temperatures are from -10°C to room temperature or slightly elevated (up to 35°C).
  • Inert atmosphere (argon or nitrogen) is often used to prevent moisture or oxygen interference.
  • Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes or methanol as eluents.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting Material tert-butyl 3-oxoazetidine-1-carboxylate or analogs Precursor for ring functionalization
Reagents Methylmagnesium bromide (3.0 M in ether) Grignard reagent for nucleophilic addition
Solvent THF, diethyl ether Anhydrous solvents preferred
Temperature -10°C to 35°C Controlled to optimize reaction rate and selectivity
Reaction Time 1 to 19 hours Longer times for complete conversion
Atmosphere Argon or nitrogen To maintain anhydrous and oxygen-free conditions
Work-up Quenching with NH4Cl, extraction with EtOAc Standard organic work-up
Purification Silica gel chromatography Hexanes/EtOAc or EtOAc/MeOH mixtures
Yield 7% to 99% (depending on step and compound) Yields vary based on substrate and conditions

Additional Notes

  • The synthesis of this compound may require optimization of ring size and ketone placement, which is more complex than smaller azetidine derivatives.
  • Literature suggests that similar compounds are often synthesized via multi-step sequences involving protection/deprotection strategies and selective functional group transformations.
  • The presence of the tert-butyl ester group is crucial for stability and solubility, often introduced in the final steps.

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for characterizing tert-butyl 4-oxoazocane-1-carboxylate, and how should data interpretation be approached?

  • Answer : Key techniques include ¹H/¹³C NMR for backbone and substituent analysis, IR spectroscopy to confirm carbonyl (C=O) and carbamate (N–COO) functional groups, and mass spectrometry (ESI or EI-MS) for molecular weight validation. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, using refinement software like SHELXL to resolve bond lengths and angles. Discrepancies in NMR vs. crystallographic data may arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder, requiring iterative refinement in SHELXL or alternative crystallization solvents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Based on analogs (e.g., tert-butyl carbamates), use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash with soap/water for 15 minutes. Store at 2–8°C in airtight containers, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS guidelines for structurally related compounds (e.g., tert-butyl pyrazole carboxylates) for emergency response .

Advanced Research Questions

Q. How can researchers resolve inconsistencies between spectroscopic and crystallographic data for this compound derivatives?

  • Answer : Systematic approaches include:

  • Crystallographic refinement : Use WinGX to check for twinning or disorder; adjust SHELXL parameters (e.g., HKLF5 for multi-component crystals).
  • Dynamic NMR analysis : Probe temperature-dependent conformational changes (e.g., coalescence of signals) to explain discrepancies in solution vs. solid-state structures.
  • Computational validation : Compare experimental X-ray data with DFT-optimized geometries to identify steric or electronic distortions .

Q. What hydrogen bonding motifs dominate in tert-butyl-protected azocane derivatives, and how do they affect material properties?

  • Answer : Graph set analysis (Etter’s method) reveals that the carbamate carbonyl oxygen typically acts as a hydrogen bond acceptor , forming R₂²(8) motifs with adjacent NH groups. The bulky tert-butyl group disrupts extended networks, favoring isolated dimers. Quantify interactions via SHELXL-generated metrics (e.g., D–H···A distances < 2.5 Å, angles > 150°). These motifs correlate with reduced hygroscopicity and enhanced thermal stability in derivatives .

Q. How does the tert-butyl group influence the stability of 4-oxoazocane-1-carboxylate under acidic/basic conditions?

  • Answer : The tert-butyl group provides steric shielding , slowing hydrolysis of the carbamate. Under strong acids (e.g., TFA) , Boc cleavage regenerates the azocane amine, detectable via loss of the tert-butyl ¹H NMR signal (δ ~1.4 ppm). Kinetic studies (HPLC or in-situ IR) under varying pH and temperature reveal pseudo-first-order degradation. X-ray structures pre/post hydrolysis (refined via SHELXL) show conformational reorganization of the azocane ring .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (Rint < 0.05) for SHELXL refinement. For disordered tert-butyl groups, use PART and SUMP instructions .
  • Safety : Reference hazard codes (e.g., H315, H319) from analogous SDS for risk mitigation .
  • Synthesis : While direct evidence is limited, Boc protection/oxidation strategies for azocane precursors are inferred from related tert-butyl carboxylates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxoazocane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-oxoazocane-1-carboxylate

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